molecular formula C22H23N3O4 B5574203 N-allyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-allyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B5574203
M. Wt: 393.4 g/mol
InChI Key: MOSYHBGWVKQTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.16885622 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization in Materials Science

  • Novel benzoxazine monomers containing allyl groups were synthesized, demonstrating the utility of allyl-containing compounds in creating thermosets with excellent thermomechanical properties. These thermosets exhibit higher glass transition temperatures and better thermal stability, showcasing the potential of incorporating allyl groups into polymer synthesis for high-performance applications (Agag & Takeichi, 2003).

Anticancer Applications

  • A series of benzamides, including structures similar to the specified chemical, were synthesized and evaluated for anticancer activity against several cancer cell lines. The study highlighted the potential of these compounds in cancer treatment, with some derivatives showing higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021).

Chemical Synthesis and Biological Evaluation

  • Research on benzoxazine isomers synthesized from o-allylphenol and 4,4′-diaminodiphenyl ether revealed insights into their polymerization behavior and thermal properties, illustrating the versatility of allyl-containing compounds in producing materials with distinct properties (Liu et al., 2014).
  • Phenylpropanoids and phytoquinoids from Illicium species, including compounds with allyl groups, showed significant anti-inflammatory activity, indicating their potential as anti-inflammatory agents against mast cell-mediated inflammatory diseases (Matsui et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on this .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific functional groups it contains. Standard safety precautions should be taken when handling it, including the use of personal protective equipment .

Properties

IUPAC Name

3,4-dimethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-5-12-25(22(26)17-10-11-18(27-3)19(13-17)28-4)14-20-23-21(24-29-20)16-8-6-15(2)7-9-16/h5-11,13H,1,12,14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSYHBGWVKQTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.